molecular formula C11H13ClO3 B184196 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone CAS No. 172739-45-6

1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone

Cat. No.: B184196
CAS No.: 172739-45-6
M. Wt: 228.67 g/mol
InChI Key: KPADWTIRNNDRIY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone can be achieved through various synthetic routes. This intermediate can then undergo further reactions to introduce the chloropropoxy and ethanone groups, resulting in the final compound .

Chemical Reactions Analysis

1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone can undergo several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in biochemical assays to study protein interactions and functions.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(3-chloropropoxy)-2-hydroxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-8(13)10-4-3-9(7-11(10)14)15-6-2-5-12/h3-4,7,14H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPADWTIRNNDRIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364920
Record name 1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172739-45-6
Record name 1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g (66 mmole) of 2',4'-dihydroxyacetophenone, 10 ml (101 mmole) of 1-bromo-3-chloropropane and 22.7 g (164 mmole) of anhydrous potassium carbonate in 250 ml of acetone were mixed and refluxed under heating for 16 hours. The mixture was cooled to room temperature, the solid insoluble was separated by filtration, and the filtrate was evaporated to dryness. The residue was dispersed in ethyl ether, filtered and dried to give 13.1 g (87%) of the product, melting point 74° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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